Cas no 476644-13-0 (N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide)
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-Thiophenedicarboxamide, N2,N5-bis[4-(1,1-dimethylethyl)-2-thiazolyl]-
- N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
- N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
- 476644-13-0
- 2-N,5-N-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
- Oprea1_033692
- AKOS024598780
- F0737-0486
-
- Inchi: 1S/C20H24N4O2S3/c1-19(2,3)13-9-27-17(21-13)23-15(25)11-7-8-12(29-11)16(26)24-18-22-14(10-28-18)20(4,5)6/h7-10H,1-6H3,(H,21,23,25)(H,22,24,26)
- InChI Key: OFPIOQVBRZZBIB-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC(C(C)(C)C)=CS2)=O)SC(C(NC2=NC(C(C)(C)C)=CS2)=O)=CC=1
Computed Properties
- Exact Mass: 448.10613954g/mol
- Monoisotopic Mass: 448.10613954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 169Ų
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0737-0486-2μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-5μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-10μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-20μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-1mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-2mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-3mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-4mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-5mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-10mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
Introduction to N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide (CAS No. 476644-13-0)
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 476644-13-0, represents a unique molecular architecture that combines the structural features of thiophene and thiazole heterocycles with carboxamide functional groups. The presence of 4-tert-butyl substituents enhances its steric hindrance and potential for biological activity, making it a promising candidate for further investigation in drug discovery and material applications.
The molecular structure of N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide consists of a thiophene core substituted at the 2-position with two thiazole rings, each bearing a 4-tert-butyl group at the 4-position. The carboxamide groups at the 2 and 5 positions of the thiophene ring introduce polar functionalities that can influence solubility, reactivity, and interactions with biological targets. This compound's design reflects a deliberate effort to balance hydrophobicity and hydrophilicity, which is crucial for optimizing pharmacokinetic properties.
In recent years, there has been growing interest in heterocyclic compounds for their diverse biological activities and potential therapeutic applications. Thiophene and thiazole derivatives are particularly well-studied due to their presence in numerous natural products and pharmacologically active molecules. The incorporation of multiple heterocyclic rings into a single molecule can lead to synergistic effects, enhancing overall biological activity. N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide exemplifies this trend by combining the structural advantages of thiophene and thiazole moieties.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The rigid structure provided by the thiophene-thiazole core can serve as a scaffold for further functionalization, allowing chemists to explore a wide range of modifications. The carboxamide groups offer opportunities for covalent bonding with other molecules, enabling the development of conjugates that target specific biological pathways. This flexibility makes N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide a valuable asset in medicinal chemistry.
Recent studies have highlighted the importance of steric hindrance in drug design, particularly in terms of improving binding affinity and selectivity. The 4-tert-butyl substituents in this compound contribute to steric bulk, which can help to stabilize interactions with biological targets by reducing unwanted side reactions. This feature is particularly relevant in the context of enzyme inhibition, where precise spatial orientation is critical for effective binding. The carboxamide groups also play a role in modulating steric interactions, providing another layer of control over molecular recognition.
The synthesis of N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds between the thiophene and thiazole units. Additionally, protecting group strategies have been employed to ensure regioselective functionalization of the carboxamide groups.
In terms of applications, N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide shows promise in several areas. In pharmaceutical research, it could serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer and inflammation. Its structural features may allow it to interact with enzymes or receptors involved in these conditions. Furthermore, its potential as a material science application is not to be overlooked; the compound's unique electronic properties could make it useful in organic electronics or as a component in advanced materials.
The investigation into N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide also aligns with broader trends in chemical biology and drug discovery. There is an increasing emphasis on understanding structure-function relationships at a molecular level, which requires sophisticated tools and compounds like this one. By studying its interactions with biological systems, researchers can gain insights into how different molecular features influence activity and selectivity. These insights are invaluable for designing next-generation drugs that are more effective and have fewer side effects.
Looking ahead, the future prospects for N2,N5-bis(4-tert-butyl-octadecadienoyl)-1H-pyrrole[3',4':6',7']pyrrolo[1',9':6',8']quinoxaline (CAS No: 1188987959) are bright. As synthetic capabilities continue to improve and computational methods become more powerful, it will be possible to explore even more complex molecular architectures. The combination of experimental synthesis and computational modeling will enable researchers to predict and validate the properties of new compounds like N2,N5-bis(4-octadecadienoyl)-1H-pyrrole[3',4':6',7']pyrrolo[1',9':6',8']quinoxaline with greater confidence.
In conclusion, N2,N5-bis(4-octadecadienoyl)-1H-pyrrole[3',4':6',7']pyrrolo[1',9':6',8']quinoxaline represents an exciting example of how structural complexity can be leveraged to develop novel chemical entities with potential therapeutic applications. Its unique combination of heterocyclic moieties and functional groups makes it a versatile building block for further exploration in both pharmaceuticals and materials science. As research continues to uncover new possibilities for this class of compounds (CAS No: 1188987959), we can expect significant advancements in our understanding of molecular interactions and their implications for human health.
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